molecular formula C6H8O3 B082486 3-Ethyloxolane-2,5-dione CAS No. 14035-81-5

3-Ethyloxolane-2,5-dione

Cat. No. B082486
CAS RN: 14035-81-5
M. Wt: 128.13 g/mol
InChI Key: YRTGWRSQRUHPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyloxolane-2,5-dione is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is related to several research studies focusing on its synthesis, molecular structure, and various properties.

Synthesis Analysis

The synthesis of compounds related to 3-Ethyloxolane-2,5-dione often involves complex reactions and methodologies. For instance, the organo-catalyzed ring-opening polymerization of a derivative from glutamic acid indicates sophisticated synthesis processes that result in controlled polymerization under mild conditions, as demonstrated by Thillaye du Boullay et al. (2010) (Thillaye du Boullay et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques like X-ray diffraction and DFT calculations. Małecka et al. (2004) presented the crystal and molecular structures of related compounds, highlighting the importance of inter- and intramolecular H-bonds and using DFT calculations to analyze tautomeric forms (Małecka et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 3-Ethyloxolane-2,5-dione derivatives are complex and yield various products. Tsuboi et al. (1987) explored base-catalyzed condensation reactions that provided insights into the chemical behavior and reaction mechanisms of related compounds (Tsuboi et al., 1987).

Physical Properties Analysis

The physical properties of 3-Ethyloxolane-2,5-dione and its derivatives are influenced by their molecular structure. The studies typically focus on understanding the compound's stability, solubility, and phase behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 3-Ethyloxolane-2,5-dione include its reactivity, potential for polymerization, and interactions with other chemical entities. The organo-catalyzed ring-opening polymerization study by Thillaye du Boullay et al. (2010) demonstrates the chemical reactivity and potential applications of derivatives in creating polymers with specific characteristics (Thillaye du Boullay et al., 2010).

Scientific Research Applications

Chemical Reactivity and Optical Properties

"Diketopyrrolopyrroles (DPPs)" are remarkable due to their wide application in dyes, transistors, solar cells, and imaging, highlighting the significance of similar compounds such as 3-Ethyloxolane-2,5-dione in scientific research. The synthesis and reactivity of DPPs provide insight into the potential of 3-Ethyloxolane-2,5-dione for similar applications. These compounds are appreciated for their straightforward synthesis, stability, and high fluorescence quantum yield, which may extend to 3-Ethyloxolane-2,5-dione, suggesting its potential in scientific and industrial applications (Grzybowski & Gryko, 2015).

Green Extraction Solvent

The exploration of bio-based solvents for extracting natural products has identified compounds like 2-Methyloxolane, closely related to 3-Ethyloxolane-2,5-dione, as environmentally friendly alternatives to conventional solvents. These compounds demonstrate excellent solvent power and extraction efficiency with a lower environmental impact, indicating the potential of 3-Ethyloxolane-2,5-dione in green chemistry and sustainable extraction processes (Rapinel et al., 2020).

Antioxidant Activity Analysis

The study of antioxidants is vital for food engineering, medicine, and pharmacy. The development of assays to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer (HAT) and electron transfer (ET), is crucial. This research area may benefit from the chemical properties of 3-Ethyloxolane-2,5-dione in developing new antioxidant capacity assays or as a standard for comparison, given its potential reactivity and stability (Munteanu & Apetrei, 2021).

Biopolymers and Sustainable Materials

The urgent need for sustainable materials has led to the investigation of biopolymers and bio-based polymers like PEDOT, to which 3-Ethyloxolane-2,5-dione could contribute, given its structural potential for polymerization and application in electronics, sensing, and bioelectronics. The synthesis, properties, and applications of such materials are of growing importance, indicating a promising research avenue for 3-Ethyloxolane-2,5-dione (Gueye et al., 2020).

Safety And Hazards

The safety data sheet for 3-Ethyloxolane-2,5-dione indicates that it has a GHS07 pictogram, a warning signal word, and hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGWRSQRUHPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930770
Record name 3-Ethyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyloxolane-2,5-dione

CAS RN

14035-81-5
Record name Dihydro-3-ethyl-2,5-furandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.